Pimethixene Maleate

Description

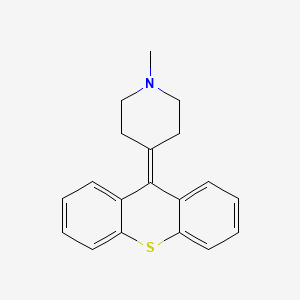

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-methyl-4-thioxanthen-9-ylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NS.C4H4O4/c1-20-12-10-14(11-13-20)19-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)19;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPANUAHQWFDVAG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(=C2C3=CC=CC=C3SC4=CC=CC=C42)CC1.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045863 | |

| Record name | Pimethixene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13187-06-9, 314-03-4 | |

| Record name | Piperidine, 1-methyl-4-(9H-thioxanthen-9-ylidene)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13187-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimethixene maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013187069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMETHIXENE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pimethixene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidinium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMETHIXENE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22U244M9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pimethixene Maleate on 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pimethixene maleate, with a specific focus on its interaction with the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document collates available quantitative data, outlines detailed experimental protocols for receptor characterization, and visualizes key signaling pathways and workflows.

Executive Summary

Pimethixene is a multifaceted compound, historically recognized as an antihistamine and anticholinergic agent.[1] Its pharmacological profile, however, extends to a potent interaction with a wide range of monoamine receptors. Of particular significance to neuropharmacology and drug development is its high-affinity antagonism at the 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. This guide elucidates the specifics of this interaction, providing the quantitative data and methodological context necessary for advanced research and development.

Mechanism of Action at the 5-HT2A Receptor

Pimethixene maleate acts as a highly potent antagonist at the 5-HT2A receptor.[2][3][4][5] This receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin, the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Pimethixene, as an antagonist, binds to the 5-HT2A receptor but does not activate it. Instead, it competitively blocks serotonin from binding, thereby inhibiting the initiation of this downstream signaling cascade. This blockade of 5-HT2A receptor-mediated signaling is the core of its mechanism of action at this target.

Quantitative Pharmacological Data

The binding affinity of pimethixene maleate for the 5-HT2A receptor and other monoamine receptors has been quantified through in vitro radioligand binding assays. The data underscores its high potency at the 5-HT2A receptor. It is important to note that while potent, pimethixene is not selective for the 5-HT2A receptor and exhibits high affinity for other serotonin receptor subtypes, as well as histaminergic and muscarinic receptors.

| Receptor Subtype | Binding Affinity (pKi) | Reference(s) |

| 5-HT2A | 10.22 | |

| 5-HT2B | 10.44 | |

| 5-HT2C | 8.42 | |

| 5-HT1A | 7.63 | |

| Histamine H1 | 10.14 | |

| Muscarinic M1 | 8.61 | |

| Muscarinic M2 | 9.38 | |

| Dopamine D2 | 8.19 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki Determination)

This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., pimethixene maleate) at the human 5-HT2A receptor.

4.1.1 Materials

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Pimethixene maleate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin).

-

Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.

4.1.2 Procedure

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition Binding: Serial dilutions of the test compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4.1.3 Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay: Calcium Flux Measurement

This protocol describes a cell-based functional assay to measure the ability of a test compound to antagonize agonist-induced calcium mobilization mediated by the 5-HT2A receptor.

4.2.1 Materials

-

Cell Line: Human Embryonic Kidney (HEK293) cells or CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: Pimethixene maleate.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Apparatus: 96- or 384-well black, clear-bottom microplates, and a fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR instrument).

4.2.2 Procedure

-

Cell Plating: Seed the cells into the microplates and grow to confluence.

-

Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution to the cells. Incubate for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of the test compound (pimethixene maleate). Incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of the agonist (e.g., the EC80 of serotonin) to all wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

4.2.3 Data Analysis

-

The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which represents the concentration of pimethixene maleate that inhibits 50% of the maximum agonist response.

Visualizations: Signaling Pathway and Experimental Workflow

5-HT2A Receptor Signaling Pathway and Pimethixene Action

Caption: Canonical 5-HT2A receptor signaling pathway and the antagonistic action of pimethixene.

General Workflow for In Vitro Characterization of a 5-HT2A Antagonist

Caption: A typical experimental workflow for characterizing a 5-HT2A receptor antagonist.

References

- 1. 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor binding profile of R 41 468, a novel antagonist at 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Meta regression: Relationship between antipsychotic receptor binding profiles and side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimethixene Maleate: A Comprehensive Receptor Binding and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimethixene is an antihistamine and anticholinergic agent belonging to the thioxanthene chemical class.[1] It has been investigated for various therapeutic applications, including the treatment of hyperactivity, anxiety, sleep disorders, and allergies.[1] Pimethixene also exhibits bronchodilator properties.[1] This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of Pimethixene Maleate, offering valuable insights for researchers and professionals in drug development.

Receptor Binding Affinity Profile of Pimethixene Maleate

Pimethixene maleate is a potent antagonist across a broad range of monoamine receptors.[2][3] Its antihistaminic and antiserotonergic properties are well-documented. The compound demonstrates high-affinity antagonism for several serotonin (5-HT), histamine, dopamine, and muscarinic receptor subtypes. The binding affinities, expressed as pKi values, are summarized in the table below. The Ki value, the equilibrium dissociation constant, is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity. The pKi is the negative logarithm of the Ki value.

| Receptor Subtype | pKi | Ki (nM) | Receptor Family |

| 5-HT2B | 10.44 | 0.036 | Serotonin |

| 5-HT2A | 10.22 | 0.060 | Serotonin |

| Histamine H1 | 10.14 | 0.072 | Histamine |

| Muscarinic M2 | 9.38 | 0.417 | Muscarinic Acetylcholine |

| Muscarinic M1 | 8.61 | 2.45 | Muscarinic Acetylcholine |

| 5-HT2C | 8.42 | 3.80 | Serotonin |

| Dopamine D2 | 8.19 | 6.46 | Dopamine |

| 5-HT1A | 7.63 | 23.4 | Serotonin |

| Adrenergic α-1A | 7.61 | 24.5 | Adrenergic |

| Dopamine D4.4 | 7.54 | 28.8 | Dopamine |

| 5-HT6 | 7.30 | 50.1 | Serotonin |

| 5-HT7 | 7.28 | 52.5 | Serotonin |

| Dopamine D1 | 6.37 | 427 | Dopamine |

| 5-HT1B | < 5 | > 10,000 | Serotonin |

Data compiled from multiple sources.

Receptor Selectivity Profile

The binding data reveals that Pimethixene Maleate is a non-selective antagonist with high potency for several receptor subtypes. Its highest affinities are for the 5-HT2B, 5-HT2A, and Histamine H1 receptors, with Ki values in the sub-nanomolar range. This potent antihistaminic and antiserotonergic activity is a defining characteristic of the compound.

Pimethixene also demonstrates high affinity for muscarinic M1 and M2 receptors, which accounts for its anticholinergic effects. Its affinity for dopamine receptors, particularly D2, is also notable. The compound shows moderate affinity for several other serotonin receptor subtypes (5-HT2C, 5-HT1A, 5-HT6, 5-HT7) and the adrenergic α-1A receptor. In contrast, its affinity for the 5-HT1B and Dopamine D1 receptors is significantly lower.

Signaling Pathways

Pimethixene Maleate's broad pharmacological profile is a consequence of its interaction with multiple G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.

Histamine H1 Receptor Signaling

The Histamine H1 receptor is a Gq-coupled receptor. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction and increased vascular permeability.

References

Pharmacokinetics and pharmacodynamics of Pimethixene Maleate in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimethixene maleate is a first-generation antihistamine of the thioxanthene class with potent anticholinergic and antiserotonergic properties.[1] This technical guide provides a comprehensive overview of the available in vivo pharmacokinetics and pharmacodynamics of pimethixene maleate. While detailed in vivo pharmacokinetic data for pimethixene maleate is not extensively available in the public domain, this guide summarizes its known pharmacodynamic profile, including its high-affinity interactions with various monoamine receptors. Furthermore, it outlines the generally accepted signaling pathways associated with its primary receptor targets and provides hypothetical experimental protocols for the in vivo assessment of its pharmacokinetic and pharmacodynamic properties, based on standard methodologies in the field.

Introduction

Pimethixene is an antihistamine and anticholinergic agent that has been used in the treatment of allergies, respiratory disorders, anxiety, and sleep disorders.[2][3] Its therapeutic effects are attributed to its ability to antagonize multiple neurotransmitter receptors. This guide aims to consolidate the current understanding of pimethixene maleate's pharmacological profile to support further research and drug development efforts.

Pharmacodynamics

Pimethixene maleate is a highly potent antagonist of a broad range of monoamine receptors, including serotonin, histamine, dopamine, and muscarinic receptors.[4][5] The receptor binding affinities, expressed as pKi values, are summarized in Table 1. A higher pKi value indicates a stronger binding affinity.

Table 1: Receptor Binding Profile of Pimethixene Maleate

| Receptor Subtype | pKi Value |

| 5-HT2B | 10.44 |

| 5-HT2A | 10.22 |

| Histamine H1 | 10.14 |

| Muscarinic M2 | 9.38 |

| Muscarinic M1 | 8.61 |

| 5-HT2C | 8.42 |

| Dopamine D2 | 8.19 |

| 5-HT1A | 7.63 |

| Adrenergic α-1A | 7.61 |

| Dopamine D4.4 | 7.54 |

| 5-HT6 | 7.30 |

| 5-HT7 | 7.28 |

| Dopamine D1 | 6.37 |

| 5-HT1B | < 5 |

Source:

Signaling Pathways

The pharmacodynamic effects of pimethixene maleate are mediated through the blockade of specific signaling pathways initiated by agonist binding to their respective receptors. As pimethixene is an antagonist, it prevents the activation of these pathways.

5-HT2A Receptor Antagonism

5-HT2A receptors are Gq/G11 protein-coupled receptors. Their activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this receptor, pimethixene inhibits these downstream signaling events.

Histamine H1 Receptor Antagonism

Similar to the 5-HT2A receptor, the histamine H1 receptor is also a Gq/G11 protein-coupled receptor. Its blockade by pimethixene prevents histamine-induced activation of the PLC-IP3-DAG pathway, thereby mitigating allergic and inflammatory responses.

Muscarinic M1 Receptor Antagonism

The muscarinic M1 receptor is also coupled to the Gq signaling pathway. Its activation by acetylcholine initiates the PLC-IP3-DAG cascade, leading to neuronal excitation. Pimethixene's antagonism of M1 receptors contributes to its anticholinergic effects by inhibiting this pathway.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for pimethixene maleate, such as absorption, distribution, metabolism, and excretion, are not well-documented in publicly available literature. However, one source suggests that medications affecting cytochrome P450 enzymes, particularly CYP2D6 inhibitors, may alter the metabolism of Pimethixene. Based on its classification as a first-generation antihistamine, some general pharmacokinetic properties can be inferred. These compounds are typically well-absorbed orally, are lipophilic, and can cross the blood-brain barrier, which accounts for their sedative effects.

Experimental Protocols

The following sections describe standard, hypothetical in vivo experimental protocols that could be employed to characterize the pharmacokinetics and pharmacodynamics of pimethixene maleate.

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of pimethixene maleate in rats after oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Drug Administration:

-

Oral (PO): Pimethixene maleate suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) administered by oral gavage.

-

Intravenous (IV): Pimethixene maleate dissolved in a suitable vehicle (e.g., saline with a co-solvent) administered via the tail vein.

-

-

Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of pimethixene are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).

In Vivo Receptor Occupancy Study

Objective: To determine the in vivo occupancy of 5-HT2A and H1 receptors by pimethixene maleate in the brain.

Methodology:

-

Animal Model: Mice or rats.

-

Drug Administration: Pimethixene maleate administered at various doses.

-

Radioligand Administration: At the time of expected peak plasma concentration, a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is administered.

-

Tissue Collection: Animals are euthanized, and brains are rapidly dissected.

-

Receptor Binding Assay: The amount of radioligand binding in specific brain regions is measured and compared between vehicle- and pimethixene-treated animals.

-

Data Analysis: Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in the presence of pimethixene.

Conclusion

Pimethixene maleate is a potent antagonist of multiple monoamine receptors, which underlies its diverse therapeutic applications. While its in vivo pharmacokinetic properties are not well-established, its pharmacodynamic profile suggests a broad spectrum of activity. The experimental protocols outlined in this guide provide a framework for future in vivo studies aimed at fully characterizing the pharmacology of this compound. A more complete understanding of its absorption, distribution, metabolism, and excretion is crucial for optimizing its clinical use and for the development of novel therapeutics based on its chemical scaffold.

References

- 1. Pimethixene - Wikipedia [en.wikipedia.org]

- 2. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Pimethixene Maleate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pimethixene Maleate, a compound of significant interest in pharmaceutical research due to its antihistaminic and anticholinergic properties. This document outlines plausible synthetic pathways, detailed purification protocols, and methods for analytical characterization, designed to support researchers in obtaining high-purity Pimethixene Maleate for laboratory use.

Introduction to Pimethixene Maleate

Pimethixene is a thioxanthene derivative that functions as a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist.[1] These dual activities make it a subject of research for conditions involving excessive histamine release and cholinergic activity, such as allergies and certain respiratory disorders.[1] For research and development purposes, the synthesis of Pimethixene and its subsequent conversion to the more stable maleate salt are critical steps.

Chemical Structure:

-

Pimethixene (free base): 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidine

-

Pimethixene Maleate: (2Z)-but-2-enedioic acid;1-methyl-4-(9H-thioxanthen-9-ylidene)piperidine

Table 1: Physicochemical Properties of Pimethixene Maleate

| Property | Value |

| CAS Number | 13187-06-9 |

| Molecular Formula | C₂₃H₂₃NO₄S |

| Molecular Weight | 409.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, sparingly soluble in ethanol, insoluble in water. |

Chemical Synthesis of Pimethixene

The synthesis of the Pimethixene free base, 9-(1-methylpiperidin-4-ylidene)-9H-thioxanthene, can be approached through several established organometallic reactions. The key strategic bond formation is the creation of the exocyclic double bond between the thioxanthene core and the piperidine ring. Two primary and plausible synthetic routes are the Wittig reaction and the Grignard reaction.

Synthetic Route 1: The Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde. In the context of Pimethixene synthesis, this would involve the reaction of thioxanthen-9-one with a phosphorus ylide derived from a 1-methyl-4-halopiperidine.

Experimental Protocol: Wittig Reaction for Pimethixene Synthesis

Step 1: Preparation of the Phosphonium Salt

-

To a solution of 1-methyl-4-chloropiperidine in anhydrous toluene, add an equimolar amount of triphenylphosphine.

-

Reflux the mixture for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

-

Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield (1-methylpiperidin-4-yl)triphenylphosphonium chloride.

Step 2: Generation of the Ylide and Reaction with Thioxanthen-9-one

-

Suspend the synthesized phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to -78°C in a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the phosphorus ylide. The solution will typically turn a deep red or orange color, indicating ylide formation.

-

After stirring for 1-2 hours at low temperature, add a solution of thioxanthen-9-one in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Pimethixene free base.

Synthetic Route 2: The Grignard Reaction

An alternative approach is the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. For Pimethixene synthesis, this would entail the reaction of a 1-methyl-4-piperidylmagnesium halide with thioxanthen-9-one, followed by a dehydration step.

Experimental Protocol: Grignard Reaction for Pimethixene Synthesis

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Slowly add a solution of 1-methyl-4-chloropiperidine in anhydrous THF to the magnesium turnings. The reaction is exothermic and may require initial heating to initiate.

-

Once initiated, maintain a gentle reflux by controlling the rate of addition of the alkyl halide.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Thioxanthen-9-one and Dehydration

-

Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

-

Slowly add a solution of thioxanthen-9-one in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.

-

Dissolve the crude alcohol in a suitable solvent such as toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the dehydration.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Pimethixene free base.

Purification of Pimethixene and Formation of the Maleate Salt

The crude Pimethixene free base obtained from either synthetic route will likely contain unreacted starting materials and byproducts. Purification is essential to obtain a high-purity compound suitable for research.

Purification of Pimethixene Free Base

Experimental Protocol: Column Chromatography

-

Prepare a silica gel slurry in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude Pimethixene base in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified Pimethixene free base.

Formation of Pimethixene Maleate

The maleate salt is often preferred for its improved stability and handling properties.

Experimental Protocol: Salt Formation

-

Dissolve the purified Pimethixene free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent, warming gently if necessary.

-

Slowly add the maleic acid solution to the Pimethixene solution with stirring.

-

Stir the mixture at room temperature for 1-2 hours. The Pimethixene Maleate salt should precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

Recrystallization of Pimethixene Maleate

To achieve high purity, a final recrystallization step is recommended.

Experimental Protocol: Recrystallization

-

Dissolve the crude Pimethixene Maleate in a minimal amount of a hot solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent system, and dry under vacuum to yield high-purity Pimethixene Maleate.

Table 2: Summary of Purification Steps and Expected Outcomes

| Step | Technique | Purpose | Expected Outcome |

| 1 | Column Chromatography | Removal of synthetic byproducts | Purified Pimethixene free base |

| 2 | Salt Formation | Conversion to stable maleate salt | Crystalline Pimethixene Maleate |

| 3 | Recrystallization | Final purification | High-purity crystalline Pimethixene Maleate |

Analytical Characterization

The identity and purity of the synthesized Pimethixene Maleate should be confirmed using various analytical techniques.

Table 3: Analytical Data for Pimethixene Maleate

| Analysis | Expected Results |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR | Peaks corresponding to the aromatic protons of the thioxanthene core, the piperidine ring protons, the N-methyl group, and the olefinic protons of the maleate counter-ion. The integration of these peaks should be in the correct ratio. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the quaternary carbons of the thioxanthene core and the double bond, as well as the carbonyl and olefinic carbons of the maleate. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), C-N stretching, and strong absorptions for the carboxylate group of the maleate. |

| Mass Spectrometry | A molecular ion peak (or M+H⁺) corresponding to the mass of the Pimethixene free base. Fragmentation patterns consistent with the structure. |

| HPLC | A single major peak indicating high purity (typically >98%). The retention time should be reproducible under consistent chromatographic conditions. |

Mechanism of Action and Signaling Pathways

Pimethixene exerts its pharmacological effects through the blockade of histamine H1 receptors and muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

As an H1 receptor antagonist, Pimethixene competitively inhibits the binding of histamine to its receptor. This action blocks the downstream signaling cascade that leads to allergic and inflammatory responses.

Muscarinic Acetylcholine Receptor Antagonism

Pimethixene also acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This prevents acetylcholine from binding and initiating downstream signaling, leading to effects such as reduced smooth muscle contraction and glandular secretions.

Conclusion

This guide provides a detailed framework for the synthesis and purification of Pimethixene Maleate for research purposes. The choice between the Wittig and Grignard synthetic routes will depend on the available laboratory resources and expertise. Rigorous purification and analytical characterization are paramount to ensure the quality and reliability of the compound for subsequent biological and pharmacological studies. The provided signaling pathway diagrams offer a visual representation of the compound's established mechanisms of action, aiding in the conceptualization of its role in experimental models.

References

In Vitro Antagonist Activity of Pimethixene Maleate on Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antagonist activity of Pimethixene Maleate at the histamine H1 receptor. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate understanding and further research in the field of histamine receptor pharmacology.

Introduction to Pimethixene Maleate and the Histamine H1 Receptor

Pimethixene Maleate is recognized as a potent antagonist of a variety of monoamine receptors, including several serotonin (5-HT) receptors, dopamine receptors, muscarinic receptors, and notably, the histamine H1 receptor.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating allergic and inflammatory responses.[2] Upon activation by its endogenous ligand, histamine, the H1 receptor initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses characteristic of an allergic reaction.[3] Antagonists of the H1 receptor, such as Pimethixene Maleate, block these effects and are therefore valuable therapeutic agents for allergic conditions.

Quantitative Analysis of Pimethixene Maleate's H1 Receptor Antagonist Activity

The primary measure of a drug's binding affinity to a receptor is its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. Functional antagonism is often quantified by the IC50 value, the concentration of an antagonist that inhibits a specific agonist-induced response by 50%, or by the pA2 value derived from Schild analysis, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

The following table summarizes the available quantitative data for Pimethixene Maleate's activity at the histamine H1 receptor.

| Compound | Parameter | Value | Receptor | Source |

| Pimethixene Maleate | pKi | 10.14 | Histamine H1 | [1] |

Note: The pKi value is a logarithmic measure of the binding affinity (Ki). A pKi of 10.14 corresponds to a Ki value in the sub-nanomolar range, indicating very high affinity of Pimethixene Maleate for the histamine H1 receptor.

Experimental Protocols for In Vitro Characterization

This section provides detailed, representative methodologies for the key in vitro experiments used to characterize the antagonist activity of compounds like Pimethixene Maleate at the histamine H1 receptor.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay directly measures the affinity of a test compound for the H1 receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Pimethixene Maleate for the human histamine H1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated H1 receptor antagonist, typically [³H]-mepyramine.

-

Test Compound: Pimethixene Maleate.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H1 receptor antagonist (e.g., 10 µM diphenhydramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the H1 receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, [³H]-mepyramine (at a concentration close to its Kd), and the cell membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and the cell membrane suspension.

-

Competitive Binding: Add serial dilutions of Pimethixene Maleate, [³H]-mepyramine, and the cell membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Pimethixene Maleate concentration.

-

Determine the IC50 value (the concentration of Pimethixene Maleate that inhibits 50% of the specific [³H]-mepyramine binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an H1 receptor agonist.

Objective: To determine the functional potency (IC50) of Pimethixene Maleate in blocking histamine-induced calcium mobilization.

Materials:

-

Cells: A cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).[4]

-

Agonist: Histamine.

-

Test Compound: Pimethixene Maleate.

-

Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of Pimethixene Maleate to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) into the wells and immediately measure the fluorescence intensity over time to capture the calcium transient.

-

Data Analysis:

-

The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of Pimethixene Maleate compared to the control (histamine alone).

-

Plot the percentage of inhibition against the logarithm of the Pimethixene Maleate concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizing Molecular Interactions and Experimental Processes

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of inhibition by an antagonist like Pimethixene Maleate.

Caption: Histamine H1 receptor signaling pathway and its inhibition.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of an antagonist.

Caption: Workflow for a competitive radioligand binding assay.

Schild Analysis for Functional Antagonism

Schild analysis is a pharmacological method used to determine the dissociation constant (KB) of a competitive antagonist, which is equivalent to its pA2 value. This involves measuring the rightward shift in the agonist dose-response curve caused by increasing concentrations of the antagonist.

The following diagram illustrates the logical relationship in a Schild analysis.

Caption: Logical workflow of a Schild analysis.

Conclusion

Pimethixene Maleate is a highly potent antagonist of the histamine H1 receptor, as evidenced by its sub-nanomolar binding affinity. The in vitro characterization of such compounds relies on a combination of radioligand binding assays to determine affinity and functional assays, such as calcium mobilization, to assess antagonistic potency. The detailed protocols and visual aids provided in this guide offer a comprehensive framework for researchers and scientists to design and interpret experiments aimed at understanding the pharmacology of H1 receptor antagonists. Further studies to determine the functional antagonist potency (IC50 or pA2) of Pimethixene Maleate would provide a more complete picture of its in vitro profile at the histamine H1 receptor.

References

An In-depth Technical Guide to the Physicochemical Properties of Pimethixene Maleate (CAS: 13187-06-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pimethixene Maleate, a potent antihistamine and antiserotonergic compound. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Physicochemical Data

Pimethixene Maleate is a thioxanthene derivative with significant antagonist activity at a broad spectrum of monoamine receptors.[1][2][3][4] Understanding its physicochemical properties is fundamental to its formulation, delivery, and therapeutic action.

| Property | Value | Reference |

| CAS Number | 13187-06-9 | [5] |

| Molecular Formula | C₂₃H₂₃NO₄S | |

| Molecular Weight | 409.5 g/mol | |

| Solubility | DMSO: ≥ 82 mg/mL (200.24 mM) Water: Insoluble |

Note: Specific experimental data for the melting point and pKa of Pimethixene Maleate were not available in the reviewed literature.

Receptor Binding Profile

Pimethixene Maleate exhibits high-affinity antagonism at various serotonin (5-HT), histamine, dopamine, and muscarinic receptors. The pKi values, representing the negative logarithm of the inhibition constant (Ki), quantify the binding affinity of the compound to these receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor Target | pKi Value | Reference |

| 5-HT₂B | 10.44 | |

| 5-HT₂A | 10.22 | |

| Histamine H₁ | 10.14 | |

| Muscarinic M₂ | 9.38 | |

| Muscarinic M₁ | 8.61 | |

| 5-HT₂C | 8.42 | |

| Dopamine D₂ | 8.19 | |

| 5-HT₁A | 7.63 | |

| Dopamine D₄.₄ | 7.54 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard pharmaceutical industry practices.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of Pimethixene Maleate is added to a known volume of the desired solvent (e.g., phosphate buffer at various pH values) in a sealed, temperature-controlled vessel.

-

Equilibration: The vessel is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., PTFE) to obtain a clear, saturated solution.

-

Quantification: The concentration of Pimethixene Maleate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature and pH.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of dry, powdered Pimethixene Maleate is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point.

-

Purity Indication: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Protocol:

-

Solution Preparation: A precise amount of Pimethixene Maleate is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.

Visualizations

Signaling Pathway of Pimethixene Maleate

The following diagram illustrates the antagonistic action of Pimethixene Maleate on various G-protein coupled receptors (GPCRs). By blocking these receptors, it inhibits the downstream signaling pathways typically activated by endogenous ligands like serotonin, histamine, dopamine, and acetylcholine.

Caption: Antagonistic action of Pimethixene Maleate on GPCRs.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the shake-flask method for determining equilibrium solubility.

Caption: Workflow for the shake-flask solubility method.

Experimental Workflow for Melting Point Determination

The following diagram illustrates the workflow for determining the melting point using the capillary method.

Caption: Workflow for capillary melting point determination.

References

A Comparative Analysis of the Antiserotonergic and Antihistaminic Properties of Pimethixene Maleate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pimethixene maleate is a thioxanthene derivative recognized for its potent antagonistic effects on both serotonin and histamine receptors. This dual activity positions it as a compound of significant interest for various therapeutic applications, ranging from allergy and respiratory disorders to conditions involving serotonergic dysregulation. This technical guide provides a comprehensive comparison of the antiserotonergic and antihistaminic properties of Pimethixene maleate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Pimethixene is an antihistamine and anticholinergic agent belonging to the thioxanthene chemical class.[1] It has been investigated for the treatment of allergies, anxiety, sleep disorders, and respiratory conditions due to its bronchodilatory effects.[1][2] The therapeutic versatility of Pimethixene stems from its ability to act as a potent antagonist at a broad spectrum of monoamine receptors, most notably histamine H1 and various serotonin (5-HT) receptors.[3][4] This document aims to provide a detailed technical overview of its antiserotonergic versus antihistaminic properties to aid researchers and drug development professionals in understanding its pharmacological profile.

Quantitative Receptor Binding Profile

The affinity of Pimethixene maleate for various histamine and serotonin receptors has been determined through radioligand binding assays. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor.

The data presented in the following tables summarizes the pKi values of Pimethixene maleate for key histamine and serotonin receptors, allowing for a direct comparison of its potency at these targets.

Table 1: Antihistaminic Properties of Pimethixene Maleate

| Receptor | pKi Value |

| Histamine H1 | 10.14 |

Data sourced from multiple references.

Table 2: Antiserotonergic Properties of Pimethixene Maleate

| Receptor | pKi Value |

| 5-HT1A | 7.63 |

| 5-HT2A | 10.22 |

| 5-HT2B | 10.44 |

| 5-HT2C | 8.42 |

| 5-HT6 | 7.30 |

| 5-HT7 | 7.28 |

Data sourced from multiple references.

Table 3: Binding Affinities for Other Receptors

| Receptor | pKi Value |

| Dopamine D1 | 6.37 |

| Dopamine D2 | 8.19 |

| Dopamine D4.4 | 7.54 |

| Adrenergic α-1A | 7.61 |

| Muscarinic M1 | 8.61 |

| Muscarinic M2 | 9.38 |

Data sourced from multiple references.

Experimental Protocols

The determination of the binding affinities (pKi values) and functional antagonism of Pimethixene Maleate at histamine and serotonin receptors typically involves competitive radioligand binding assays and in vitro functional assays. The following are representative protocols for these key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (Pimethixene Maleate) by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of Pimethixene Maleate for the human Histamine H1 receptor and Serotonin 5-HT2A receptor.

Materials:

-

Membrane Preparations: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human recombinant Histamine H1 receptor or Serotonin 5-HT2A receptor.

-

Radioligands:

-

For H1 Receptor: [³H]-Pyrilamine (also known as mepyramine).

-

For 5-HT2A Receptor: [³H]-Ketanserin.

-

-

Test Compound: Pimethixene Maleate.

-

Non-specific Binding Control:

-

For H1 Receptor: High concentration of an unlabeled H1 antagonist (e.g., 1 µM Pyrilamine).

-

For 5-HT2A Receptor: High concentration of an unlabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates.

-

Microplate Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of Pimethixene Maleate in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the diluted test compound.

-

Incubation: Incubate the plates for a specified time (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C or room temperature) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Bioassay (Calcium Flux Assay)

This assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist binding to a Gq-coupled receptor.

Objective: To determine the functional antagonist activity of Pimethixene Maleate at the human Histamine H1 receptor and Serotonin 5-HT2A receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human Histamine H1 receptor or Serotonin 5-HT2A receptor.

-

Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.

-

Agonist:

-

For H1 Receptor: Histamine.

-

For 5-HT2A Receptor: Serotonin (5-HT).

-

-

Test Compound: Pimethixene Maleate.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fluorescent Plate Reader with automated injection.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This usually involves a 30-60 minute incubation.

-

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of Pimethixene Maleate or vehicle control for a defined period.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then automatically inject the agonist at a concentration that elicits a submaximal response (e.g., EC80). Continue to measure the fluorescence intensity over time to capture the change in intracellular calcium concentration.

-

Data Analysis: The antagonist effect is determined by the degree to which Pimethixene Maleate inhibits the agonist-induced increase in fluorescence. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated using non-linear regression.

Caption: Workflow for a calcium flux functional bioassay.

Signaling Pathways

Both the Histamine H1 receptor and the Serotonin 5-HT2A receptor are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of these receptors by their endogenous ligands (histamine and serotonin, respectively) initiates a similar intracellular signaling cascade. Pimethixene Maleate, as an antagonist, blocks the initiation of this cascade.

Caption: Gq-coupled receptor signaling pathway for H1 and 5-HT2A receptors.

Comparative Analysis and Discussion

The quantitative data clearly demonstrates that Pimethixene Maleate is a highly potent antagonist at both histamine and serotonin receptors. Its affinity for the histamine H1 receptor (pKi = 10.14) is exceptionally high, placing it among the most potent antihistamines. Concurrently, it exhibits very high affinity for the serotonin 5-HT2A (pKi = 10.22) and 5-HT2B (pKi = 10.44) receptors, indicating a pronounced antiserotonergic activity that is comparable to, or even slightly greater than, its antihistaminic potency at the H1 receptor.

The affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2C, 5-HT6, and 5-HT7, is also significant, although lower than for the 5-HT2A/B and H1 receptors. This broad-spectrum antiserotonergic profile, combined with its potent antihistaminic action, underscores its complex pharmacology.

The similar Gq-coupled signaling pathway for both H1 and 5-HT2A receptors suggests that at a cellular level, Pimethixene's antagonistic action at these two key receptors will produce similar downstream effects, namely the inhibition of phospholipase C activation and subsequent calcium mobilization and protein kinase C activation.

The dual high-potency antagonism of H1 and 5-HT2 receptors suggests that the therapeutic effects of Pimethixene Maleate may result from a synergistic blockade of both histaminergic and serotonergic pathways. For instance, in allergic and inflammatory conditions, both histamine and serotonin can contribute to the inflammatory cascade. Therefore, simultaneous antagonism of their respective receptors could provide enhanced therapeutic benefit.

Conclusion

Pimethixene Maleate is a potent antagonist of both histamine H1 and multiple serotonin receptors, with particularly high affinity for the H1, 5-HT2A, and 5-HT2B subtypes. Its antiserotonergic properties are at least as prominent as its antihistaminic properties, a fact that should be a key consideration in its further research and development. The detailed experimental protocols and an understanding of the common signaling pathways provide a framework for future investigations into the nuanced pharmacological effects of this dual-acting compound. The data presented in this guide can aid in the design of new studies and the interpretation of clinical and preclinical findings related to Pimethixene Maleate.

References

Pimethixene Maleate: An In-depth Technical Guide on Off-Target Interactions with Dopamine and Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimethixene, a thioxanthene derivative, is primarily recognized for its antihistaminic and anticholinergic properties.[1] While its therapeutic applications have historically revolved around these activities, a comprehensive understanding of its pharmacological profile necessitates a closer examination of its off-target effects. This technical guide provides an in-depth analysis of the interactions of pimethixene maleate with dopamine and muscarinic receptors, crucial for assessing its broader physiological implications and potential for drug repositioning or identifying adverse effect liabilities.

Quantitative Analysis of Receptor Binding Affinity

The affinity of pimethixene maleate for various G-protein coupled receptors (GPCRs) has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki), expressed as its negative logarithm (pKi), provides a quantitative measure of binding affinity. A higher pKi value indicates a stronger binding affinity. The available data for pimethixene's interaction with dopamine and muscarinic receptor subtypes are summarized below.

| Receptor Subtype | pKi | Reference |

| Dopamine Receptors | ||

| Dopamine D1 | 6.37 | [2][3] |

| Dopamine D2 | 8.19 | [2][4] |

| Dopamine D4.4 | 7.54 | |

| Muscarinic Receptors | ||

| Muscarinic M1 | 8.61 | |

| Muscarinic M2 | 9.38 |

Note: The data indicates that pimethixene maleate exhibits high affinity for both dopamine D2 and muscarinic M1 and M2 receptors.

Functional Activity at Dopamine and Muscarinic Receptors

Experimental Protocols

Detailed experimental protocols for the specific binding affinity studies of pimethixene maleate are not explicitly available in the reviewed literature. However, a general methodology for a radioligand competition binding assay, which is a standard method to determine Ki values, is outlined below.

General Radioligand Competition Binding Assay Protocol

This protocol describes a typical workflow for determining the binding affinity of a test compound (e.g., pimethixene maleate) for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor)

-

Radioligand (e.g., [³H]-Spiperone for D2 receptors)

-

Test compound (pimethixene maleate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is inversely proportional to the concentration of the test compound. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The off-target effects of pimethixene maleate on dopamine and muscarinic receptors are mediated through the canonical signaling pathways of these G-protein coupled receptors. As an antagonist, pimethixene blocks the downstream signaling cascades that are normally activated by the endogenous ligands.

Dopamine D1 Receptor Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are coupled to the Gαs/olf family of G-proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the DARPP-32 protein, leading to diverse cellular responses.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o family of G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in PKA activity. Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Muscarinic M1 Receptor Signaling Pathway

Muscarinic M1 receptors are coupled to Gq/11 G-proteins. Upon activation by acetylcholine, this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Conclusion

Pimethixene maleate demonstrates significant off-target binding and antagonist activity at dopamine D2 and muscarinic M1 and M2 receptors. This pharmacological profile extends beyond its primary classification as an antihistamine and anticholinergic agent. The high affinity for these receptors underscores the potential for both therapeutic applications in conditions where modulation of dopaminergic and muscarinic signaling is desired, as well as the likelihood of centrally-mediated side effects. Drug development professionals should consider these off-target interactions in the design of new chemical entities and in the evaluation of the overall safety and efficacy profile of pimethixene and related compounds. Further research is warranted to elucidate the precise functional consequences of these interactions in various physiological and pathological contexts.

References

- 1. What is Pimethixene used for? [synapse.patsnap.com]

- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Therapeutic Agent: A Technical Chronicle of Pimethixene's Discovery and Early Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimethixene, a first-generation antihistamine and anticholinergic agent belonging to the thioxanthene class, emerged as a therapeutic agent with a diverse pharmacological profile. This technical guide delineates the historical development and initial discovery of Pimethixene, presenting a comprehensive overview of its synthesis, mechanism of action, and early preclinical and clinical findings. While specific details of its initial discovery and quantitative data from the earliest studies are not extensively documented in readily available literature, this paper synthesizes the known scientific information to provide a thorough understanding of its foundational pharmacology. The document details its multifaceted antagonism of histamine H1, muscarinic acetylcholine, and serotonin 5-HT2B receptors, and presents the associated signaling pathways. Experimental methodologies typical for the evaluation of such compounds during its era of development are also described to provide context for its initial characterization.

Historical Development and Initial Discovery

Pimethixene, chemically known as 1-methyl-4-(9H-thioxanthen-9-ylidene)piperidine, was originally developed in Europe. While the precise timeline and the specific researchers behind its initial synthesis and discovery are not prominently detailed in modern databases, its therapeutic use dates back to the 1970s. It was marketed in France in combination with pholcodine as the antitussive Salvodex.[1] The development of thioxanthene derivatives as psychoactive and antihistaminic agents was an active area of research in the mid-20th century, suggesting Pimethixene's origins likely lie within this period of pharmaceutical exploration. Sandoz, a company with a strong history in the development of similar compounds, is often associated with its initial development, though specific patent filings for the original synthesis are not easily accessible.

Its initial therapeutic applications were broad, targeting conditions such as hyperactivity in children, anxiety, sleep disorders, and various allergic conditions.[2][3] It was also utilized for its bronchodilatory effects.[1]

Synthesis of Pimethixene

A general, hypothetical synthesis protocol is outlined below:

Experimental Protocol: Synthesis of Pimethixene (Hypothetical)

-

Synthesis of Thioxanthen-9-one: This can be achieved through the cyclization of 2-(phenylthio)benzoic acid.

-

Reduction of Thioxanthen-9-one: The ketone is reduced to the corresponding alcohol, thioxanthen-9-ol, using a reducing agent like sodium borohydride.

-

Dehydration and Double Bond Formation: The alcohol is then dehydrated under acidic conditions to form the exocyclic double bond with the piperidine ring. This is a critical step to form the 9-ylidene structure.

-

Reaction with N-methyl-4-piperidone: Thioxanthene is reacted with N-methyl-4-piperidone in the presence of a strong base to yield Pimethixene.

The workflow for this hypothetical synthesis is visualized below.

Mechanism of Action and Pharmacology

Pimethixene exerts its therapeutic effects through its antagonist activity at multiple receptor sites.[1] Its primary mechanisms of action are:

-

Histamine H1 Receptor Antagonism: As a first-generation antihistamine, Pimethixene competitively blocks histamine H1 receptors. This action alleviates allergic symptoms such as itching, swelling, and redness. Its ability to cross the blood-brain barrier and antagonize central H1 receptors also contributes to its sedative effects.

-

Muscarinic Acetylcholine Receptor Antagonism: Pimethixene exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors. This leads to a reduction in bronchial secretions and a bronchodilatory effect, making it useful in respiratory conditions. The anticholinergic action is also responsible for side effects like dry mouth, blurred vision, and urinary retention.

-

Serotonin 5-HT2B Receptor Antagonism: Pimethixene is a potent but non-selective antagonist of the serotonin 5-HT2B receptor. This activity may contribute to some of its therapeutic effects, but also warrants consideration due to the role of 5-HT2B receptors in various physiological processes.

Signaling Pathways

The antagonism of these receptors by Pimethixene interrupts their respective downstream signaling cascades.

Histamine H1 Receptor Signaling Pathway (Antagonized by Pimethixene)

Activation of the H1 receptor, a Gq/11-coupled GPCR, typically leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pimethixene blocks the initial binding of histamine, thereby inhibiting this cascade.

Muscarinic Acetylcholine Receptor Signaling Pathway (Antagonized by Pimethixene)